molecular formula C6H8O4 B186349 Methyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 19406-00-9

Methyl 2-oxotetrahydrofuran-3-carboxylate

Cat. No. B186349
CAS RN: 19406-00-9
M. Wt: 144.12 g/mol
InChI Key: KBFOCDFPJBIMBD-UHFFFAOYSA-N
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Patent
US07439240B2

Procedure details

Cyclopropane-1,1-dicarboxylic acid (10 g) in acetonitrile(200 ml) was treated with triethylamine (43 ml) and iodomethane (19 ml) at room temperature. The solution was stirred for 2 h then heated at 75° C. for 16 h. The solvent was removed under reduced pressure, the residue dissolved in water, extracted with ethyl acetate, dried(MgSO4) and evaporated to a brown oil (6.70 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=[O:8])([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.[CH2:10](N(CC)CC)C.IC>C(#N)C>[O:6]=[C:4]1[CH:1]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2][O:5]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19 mL
Type
reactant
Smiles
IC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate, dried(MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil (6.70 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1OCCC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.